molecular formula C7H15N3O2 B1378557 N-Boc-2-(1-Iminoethyl)hydrazine CAS No. 851535-08-5

N-Boc-2-(1-Iminoethyl)hydrazine

Cat. No.: B1378557
CAS No.: 851535-08-5
M. Wt: 173.21 g/mol
InChI Key: MROPCTMTKIHNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-(1-Iminoethyl)hydrazine is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

N-Boc-2-(1-Iminoethyl)hydrazine is primarily used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 . Phosphodiesterase 2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(1-Iminoethyl)hydrazine typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(1-Iminoethyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, which are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

N-Boc-2-(1-Iminoethyl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Boc-2-(1-Iminoethyl)hydrazine include:

  • N-Boc-hydrazine
  • N-Boc-1,2-diaminoethane
  • N-Boc-1,2-diaminopropane

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-aminoethylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPCTMTKIHNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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